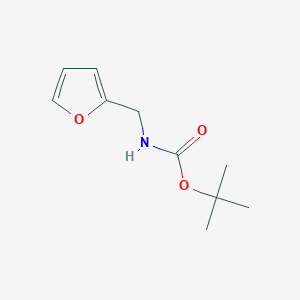

tert-butyl N-(furan-2-ylmethyl)carbamate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(furan-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDWSJNJRPUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Tert Butyl N Furan 2 Ylmethyl Carbamate and Its Analogues

Direct Synthesis Approaches to N-(Furan-2-ylmethyl)carbamates

Direct methods for the synthesis of tert-butyl N-(furan-2-ylmethyl)carbamate typically involve the formation of the carbamate (B1207046) linkage on a pre-existing furan-2-ylmethylamine scaffold or the construction of the amine followed by immediate protection.

Classical Carbamate Formation Reactions

The most conventional and widely employed method for synthesizing this compound is the direct acylation of furfurylamine (B118560) with a tert-butoxycarbonyl (Boc) group donating reagent.

The primary reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the primary amine of furfurylamine on one of the carbonyl carbons of Boc₂O. This process is typically conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF). While the reaction can proceed without a base, the addition of a non-nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine (B128534) (TEA) is common to accelerate the reaction. The reaction of furfurylamine with Boc₂O releases tert-butanol (B103910) and carbon dioxide as byproducts.

An alternative, though less common, reagent is tert-butyl chloroformate (Boc-Cl). This method necessitates the use of a stoichiometric amount of base to neutralize the hydrochloric acid generated during the reaction.

Table 1: Classical Synthesis of this compound

| Reagent | Base | Solvent | Typical Byproducts | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (catalytic) or None | THF | tert-butanol, CO₂ |

Modified Curtius Rearrangement Protocols for tert-Butyl Carbamates

The Curtius rearrangement provides an alternative pathway to carbamates from carboxylic acids. nih.govorganic-chemistry.org The process involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which is subsequently trapped by an alcohol to yield the desired carbamate. wikipedia.org For the synthesis of tert-butyl carbamates, tert-butanol is used as the trapping agent. wikipedia.org

Modern, modified protocols allow for a one-pot synthesis, avoiding the isolation of the potentially hazardous acyl azide intermediate. In a notable example of such a modified procedure, a carboxylic acid is treated with di-tert-butyl dicarbonate and sodium azide to form the acyl azide in situ. This intermediate then undergoes the Curtius rearrangement in the presence of a catalyst, such as zinc(II) triflate, to form the isocyanate. The tert-butanol, also generated in situ from the di-tert-butyl dicarbonate, or added separately, traps the isocyanate to furnish the Boc-protected amine in high yields under mild conditions. researchgate.net

This strategy can be applied to furan-2-acetic acid to synthesize this compound.

Table 2: One-Pot Curtius Rearrangement for Boc-Carbamate Synthesis

| Starting Material | Reagents | Catalyst | Nucleophile | Product | Reference |

|---|

Reductive Amination Routes Involving Furan-2-carbaldehyde Precursors

Reductive amination is a powerful method for forming amines from carbonyl compounds. mdpi.com This approach can be used to synthesize the target carbamate by first preparing furfurylamine from furan-2-carbaldehyde (furfural) and then protecting the resulting amine.

The process is typically a two-step, one-pot reaction. First, furan-2-carbaldehyde is condensed with an amine source, such as ammonia, to form an imine intermediate. In the second step, the imine is reduced to the corresponding primary amine, furfurylamine. nih.govnih.gov The reduction can be achieved through catalytic hydrogenation using various heterogeneous catalysts, such as copper-based catalysts (e.g., CuAlOx) or noble metals like Palladium on carbon (Pd/C). mdpi.comnih.govnih.gov This two-step process can be performed without the need to isolate the intermediate imine. nih.govresearchgate.net

Once the furfurylamine is formed, it can be directly converted to this compound by adding di-tert-butyl dicarbonate as described in section 2.1.1.

Table 3: Reductive Amination of Furanic Aldehydes

| Aldehyde | Amine Source | Catalyst | Reductant | Intermediate | Final Product (after protection) | Reference |

|---|---|---|---|---|---|---|

| Furan-2-carbaldehyde | Ammonia | CuAlOx | H₂ (in flow reactor) | Furan-2-ylmethylimine | This compound | nih.govnih.gov |

Catalytic Synthesis of Related Carbamate Derivatives

While direct methods are prevalent for the specific target compound, catalytic strategies are highly important for the synthesis of its analogues, particularly N-aryl carbamates and other structurally diverse derivatives.

Palladium-Catalyzed C-N Coupling Reactions in N-Aryl Carbamate Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. acs.org These methods are particularly effective for creating N-aryl carbamates, which are analogues of the title compound.

A highly efficient one-pot method involves the palladium-catalyzed cross-coupling of aryl chlorides or aryl triflates with sodium cyanate. organic-chemistry.orgnih.gov In this process, an aryl isocyanate is generated in situ. This reactive intermediate is then trapped by an alcohol present in the reaction mixture to yield the corresponding N-aryl carbamate. researchgate.netmit.edu This methodology provides access to a wide range of carbamates, including important protecting groups like Boc (using tert-butanol) and Cbz (using benzyl (B1604629) alcohol). wikipedia.orgorganic-chemistry.orgnih.gov The use of aryl triflates as coupling partners often expands the substrate scope, especially for sterically hindered substrates. organic-chemistry.org

Table 4: Palladium-Catalyzed N-Aryl Carbamate Synthesis

| Aryl Source (Ar-X) | Nitrogen Source | Catalyst System | Nucleophile | Product | Reference |

|---|---|---|---|---|---|

| Aryl Chloride (Ar-Cl) | Sodium Cyanate (NaOCN) | Pd(OAc)₂ / Ligand | Alcohol (R-OH) | N-Aryl Carbamate (Ar-NHCOOR) | nih.gov |

Copper-Mediated and Rhodium-Catalyzed Carbonylation Approaches

Transition metal-catalyzed carbonylation reactions offer an alternative route to carbamates, utilizing carbon monoxide (or a CO surrogate) as a C1 source.

Copper-Mediated Approaches: Copper catalysts can be used for the direct synthesis of tertiary carbamates through the intermolecular functionalization of unactivated C(sp³)–H bonds. nih.gov In this novel strategy, an isocyanate serves as the source of the amide moiety, and the copper catalyst facilitates the coupling with a hydrocarbon feedstock, offering a direct transformation without pre-functionalization. nih.gov Copper-catalyzed carbonylation reactions have also been developed for various substrates, including alkyl halides, providing pathways to carbonyl-containing compounds. researchgate.net

Rhodium-Catalyzed Approaches: Rhodium complexes are effective catalysts for the reductive carbonylation of nitroaromatics in the presence of an alcohol to produce aryl carbamates. psu.edu This method provides a phosgene-free route to these valuable compounds. Phenyl isocyanate is often formed as an intermediate in these reactions. psu.edu More recently, rhodium-catalyzed oxidative carbonylation of arenes has been developed to form aryl esters, demonstrating the power of this metal in C-H activation and carbonylation processes. acs.org While not a direct route to the title compound, these methods are highly relevant for the synthesis of N-aryl carbamate analogues.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furfurylamine |

| Di-tert-butyl dicarbonate |

| Tetrahydrofuran |

| 4-dimethylaminopyridine |

| Triethylamine |

| tert-Butanol |

| Carbon dioxide |

| tert-Butyl chloroformate |

| Dichloromethane (B109758) |

| Triethylamine hydrochloride |

| Furan-2-acetic acid |

| Sodium azide |

| Zinc(II) triflate |

| Furan-2-carbaldehyde |

| Ammonia |

| Palladium on carbon |

| 5-Hydroxymethylfurfural |

| Aryl chloride |

| Aryl triflate |

| Sodium cyanate |

| Benzyl alcohol |

| Isocyanate |

| Phenyl isocyanate |

Enantioselective Methodologies for Chiral Carbamate Analogues

The generation of chiral carbamate analogues, where a stereocenter is introduced at the methylene (B1212753) linker (α-position to the furan (B31954) ring), is of significant interest as stereochemistry often dictates biological activity. Direct asymmetric synthesis of the carbamate is challenging; therefore, strategies typically focus on the enantioselective synthesis of the precursor chiral amine, α-substituted-2-furfurylamine, which is then protected with the tert-butyloxycarbonyl (Boc) group.

One prominent approach is the transition metal-catalyzed asymmetric hydrogenation of prochiral N-alkyl α-furyl ketimines. This method offers high atom economy and can lead to excellent enantioselectivities. wikipedia.orgresearchgate.net Iridium-based catalysts, in particular, have demonstrated high efficacy. For instance, the hydrogenation of N-alkyl imines derived from 2-acetylfuran (B1664036) using iridium catalysts complexed with chiral diphosphine ligands like f-BINAPHANE has been reported to produce chiral amines with high enantiomeric excess (ee). mdpi.com The subsequent reaction of the chiral amine with di-tert-butyl dicarbonate (Boc₂O) yields the desired enantiopure carbamate.

Another effective strategy involves the use of chiral auxiliaries. For example, (-)-2-hydroxypinan-3-one can be used as a chiral auxiliary to synthesize (R)-α-alkyl-2-furfurylamines. researchgate.net The ketimine formed between furfurylamine and the chiral ketone is deprotonated and then alkylated. The electrophile attacks stereoselectively, directed by the chiral auxiliary. Subsequent hydrolysis removes the auxiliary, furnishing the α-substituted furfurylamine with high enantiomeric purity. researchgate.net

Biocatalysis, using enzymes such as amine transaminases (ATAs), also presents a green and highly selective method for producing chiral furfurylamines from the corresponding ketones. nih.gov

Table 1: Enantioselective Synthesis of Chiral α-Substituted Furfurylamine Precursors This is an interactive table. Click on the headers to sort the data.

| Method | Catalyst/Auxiliary | Substrate Example | Product Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | N-Methyl-α-(2-furyl)ethanimine | (S)-amine | >95 | 82-90 |

| Asymmetric Transfer Hydrogenation | Noyori-type Ru catalyst | N-Methyl-α-(2-furyl)ethanimine | (S)-amine | 90 | 60-74 |

| Chiral Auxiliary | (-)-2-Hydroxypinan-3-one | 2-Furfurylamine ketimine | (R)-α-alkyl-2-furfurylamines | 65-80 | 91->98 |

Derivatization and Functionalization of this compound

Further diversification of the parent molecule, this compound, can be achieved through targeted functionalization at three primary locations: the carbamate nitrogen, the furan ring system, and the methylene linker. These modifications allow for the systematic exploration of the chemical space around the core scaffold to modulate its physicochemical and biological properties.

The nitrogen atom of the carbamate group, while less nucleophilic than a free amine due to the electron-withdrawing carbonyl group, can still undergo alkylation and acylation under appropriate conditions.

N-Alkylation: The introduction of an alkyl group onto the carbamate nitrogen typically requires deprotonation with a strong base to generate the corresponding anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or DMF. The resulting anion is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the N-alkylated product. Phase-transfer catalysis provides an alternative, milder method for alkylation. google.com

N-Acylation: Acylation can be achieved by reacting the carbamate with an acyl halide or anhydride. Similar to alkylation, this reaction is often facilitated by a base to either deprotonate the carbamate or to scavenge the acid byproduct. Pyridine or triethylamine are commonly used for this purpose. The products are N-acylcarbamates or di-tert-butyl iminodicarbonates if Boc-anhydride is used.

Table 3: Representative N-Alkylation and N-Acylation Reactions This is an interactive table. Click on the headers to sort the data.

| Transformation | Reagents | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| N-Methylation | 1. NaH; 2. CH₃I | THF / DMF | 0°C to room temp. | N-Methyl-N-Boc-carbamate |

| N-Benzylation | 1. KOtBu; 2. BnBr | THF | 0°C to room temp. | N-Benzyl-N-Boc-carbamate |

| N-Acetylation | Acetyl chloride, Et₃N | Dichloromethane | 0°C to room temp. | N-Acetyl-N-Boc-carbamate |

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. pearson.comchemicalbook.com Due to the directing effect of the oxygen atom and the existing substituent at the 2-position, electrophilic attack is strongly favored at the 5-position. quora.com

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be performed under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as THF or CCl₄.

Nitration: Furan is sensitive to strong mineral acids, so milder nitrating agents like acetyl nitrate (B79036) (CH₃COONO₂) are typically used at low temperatures.

Friedel-Crafts Acylation: Acylation with acyl halides or anhydrides can be achieved using milder Lewis acid catalysts than those used for benzene, such as SnCl₄ or BF₃·OEt₂.

Alternatively, the furan ring can be functionalized via metalation followed by quenching with an electrophile. Deprotonation with a strong base like n-butyllithium (n-BuLi) occurs preferentially at the 5-position. reddit.com The resulting furyllithium intermediate can then react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce various substituents. reddit.com

Table 4: Functionalization of the Furan Ring This is an interactive table. Click on the headers to sort the data.

| Reaction Type | Reagents | Position of Substitution | Product Functional Group |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-position | Bromo (-Br) |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 5-position | Nitro (-NO₂) |

| Acylation | Acetyl chloride, SnCl₄ | 5-position | Acetyl (-COCH₃) |

| Lithiation-Alkylation | 1. n-BuLi; 2. R-X | 5-position | Alkyl (-R) |

The methylene group (–CH₂–) connecting the furan ring and the carbamate nitrogen is analogous to a benzylic position. Its C-H bonds are activated towards radical, anionic, and cationic reactions due to the ability of the adjacent furan ring to stabilize intermediates. wikipedia.org

Radical Halogenation: Similar to the Wohl-Ziegler reaction, the methylene protons can be substituted with bromine or chlorine using N-bromosuccinimide or N-chlorosuccinimide in the presence of a radical initiator like AIBN or light. This provides an entry point for further nucleophilic substitution reactions.

Oxidation: The methylene group can be oxidized to a carbonyl group (ketone) using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can achieve this transformation. wikipedia.org The resulting ketone would be an N-Boc-protected amino ketone.

Deprotonation and Alkylation: Although more challenging than deprotonating the furan ring, it is conceivable that under specific conditions with a very strong base, the methylene proton could be abstracted to form an anion. This anion, stabilized by the furan ring, could then be trapped with an electrophile to introduce a substituent at the methylene carbon, creating a chiral center.

Table 5: Potential Reactions for Functionalization of the Methylene Linker This is an interactive table. Click on the headers to sort the data.

| Transformation | Reagents | Product Structure |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | tert-Butyl N-[bromo(furan-2-yl)methyl]carbamate |

| Oxidation to Ketone | CrO₃, 3,5-dimethylpyrazole | tert-Butyl N-(furan-2-carbonyl)carbamate |

Chemical Transformations and Reactivity Profiles of Tert Butyl N Furan 2 Ylmethyl Carbamate

Reactions Involving the Carbamate (B1207046) Group

The carbamate group, specifically the N-Boc protecting group, is a cornerstone of modern organic synthesis, prized for its stability and predictable cleavage under specific conditions. Its reactivity is central to the synthetic applications of tert-butyl N-(furan-2-ylmethyl)carbamate.

Deprotection Strategies (Boc Removal)

The removal of the tert-butoxycarbonyl (Boc) group is one of the most common transformations for this compound, unmasking the primary amine for further functionalization. The Boc group is renowned for its sensitivity to acidic conditions, which forms the basis of most deprotection strategies.

Strong acids are highly effective for Boc cleavage. Reagents such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in solvents like 1,4-dioxane (B91453) or methanol, are standard choices. researchgate.netorgsyn.org The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and a proton. buchler-gmbh.com This process efficiently liberates the free amine, furfurylamine (B118560), as a salt of the acid used.

While acidic cleavage is robust, milder and more selective methods have also been developed. For instance, tetra-n-butylammonium fluoride (B91410) (Bu4NF) has been reported as a reagent for cleaving Boc groups, offering an alternative under non-acidic conditions. researchgate.net This can be particularly useful in substrates sensitive to strong acids.

A summary of common deprotection strategies is presented below.

| Reagent(s) | Typical Solvent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Commonly used; reaction is typically fast (0.5-2 h). Volatile reagent and byproducts are easily removed. orgsyn.org |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol (MeOH), Diethyl Ether | 0 °C to Room Temperature | Provides the amine as a hydrochloride salt, which can be advantageous for purification and stability. researchgate.net |

| Oxalyl Chloride / Methanol | Methanol (MeOH) | Room Temperature | A mild method reported for deprotecting a diverse set of N-Boc compounds. nih.gov |

Nucleophilic Additions and Substitutions at the Carbamate Moiety

The carbamate group in this compound is generally stable and unreactive toward most nucleophiles. The tert-butoxycarbonyl (Boc) group is specifically designed for its robustness against nucleophilic and basic conditions. researchgate.net The carbonyl carbon of the carbamate is sterically hindered by the bulky tert-butyl group and is also electronically deactivated by the resonance contribution from the nitrogen lone pair, which reduces its electrophilicity. Consequently, direct nucleophilic addition or substitution at this position is not a common reaction pathway and typically requires harsh conditions that would likely degrade other parts of the molecule.

Rearrangement Reactions Involving the Carbamate Framework

Based on available scientific literature, rearrangement reactions that specifically involve the carbamate framework of this compound are not a characteristic feature of its chemical profile. The stability of the N-Boc group generally precludes its participation in molecular rearrangements under typical synthetic conditions.

Reactivity of the Furan (B31954) Ring in this compound

The furan ring is an electron-rich aromatic heterocycle that exhibits reactivity patterns distinct from those of benzene. It readily participates in electrophilic substitutions and can also function as a diene in cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Core

The furan ring is highly activated towards electrophilic aromatic substitution, with a reactivity comparable to that of phenol (B47542) or aniline. Substitution occurs preferentially at the C5 position (the carbon adjacent to the oxygen, distal to the substituent). The N-(tert-butoxycarbonyl)methyl substituent at the C2 position is an activating group, further enhancing the electron density of the ring and directing incoming electrophiles to the C5 position. While specific documented examples of electrophilic aromatic substitution on this compound are not extensively detailed, its reactivity can be inferred from the behavior of similar furan derivatives in reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and nitration, which would be expected to yield the corresponding 5-substituted products.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Diene

The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The outcome of these reactions is often a 7-oxabicyclo[2.2.1]heptene derivative. The N-(tert-butoxycarbonyl)methyl group at the C2 position is electron-donating, which activates the furan diene for reactions with electron-deficient dienophiles in a normal electron-demand Diels-Alder reaction. nih.gov

Research on closely related compounds, such as furan-2-carbamic acid tert-butyl ester, has shown that they undergo facile Diels-Alder cycloadditions. researchgate.net For example, reaction with N-phenylmaleimide proceeds under mild conditions to yield the corresponding 7-oxabicyclo[2.2.1]heptene adduct. researchgate.net This suggests that this compound would behave similarly, reacting with a range of electron-poor alkenes to form bicyclic products. The reaction typically favors the formation of the exo isomer under thermodynamic control, although the endo product may be formed initially under kinetic control. mdpi.com

The table below lists potential dienophiles and the expected reaction type with this compound.

| Dienophile | Example | Expected Reaction Type |

|---|---|---|

| Maleimides | N-Phenylmaleimide | Normal electron-demand Diels-Alder |

| Maleic Anhydride | Maleic Anhydride | Normal electron-demand Diels-Alder |

| Aryl Acrylates | Methyl Acrylate | Normal electron-demand Diels-Alder |

| Acrylonitrile | Acrylonitrile | Normal electron-demand Diels-Alder |

Ring-Opening and Rearrangement Processes of the Furan Moiety

The furan ring of this compound is susceptible to a variety of transformations that involve its opening and subsequent rearrangement, particularly under acidic conditions. A key reaction in this context is the Piancatelli rearrangement and its nitrogen-inclusive variant, the aza-Piancatelli rearrangement. These processes typically commence with the acid-catalyzed generation of a reactive furfuryl cation intermediate.

Under acidic treatment, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be cleaved, or the furan oxygen can be protonated, leading to the formation of a stabilized furfuryl carbocation. This electrophilic species is central to the ensuing skeletal reorganization. The presence of a nucleophile, either from the reaction medium or intramolecularly, initiates the ring-opening of the furan moiety.

A prominent example of this reactivity is the aza-Piancatelli rearrangement, which transforms 2-furylcarbinols into valuable 4-amino-cyclopentenone derivatives. nih.govwikipedia.org While this compound is not a carbinol itself, under acidic conditions, it can generate a reactive intermediate that participates in a similar cascade. The carbamate can be hydrolyzed to release furfurylamine, which can then be protonated to form an intermediate susceptible to nucleophilic attack and subsequent rearrangement.

The general mechanism involves the attack of a nucleophile (such as water or an amine) at the C5 position of the furan ring, followed by a 4π-electrocyclic ring closure of the resulting dienyl cation intermediate. This process typically yields highly functionalized cyclopentenone structures with a high degree of stereocontrol, predominantly affording the trans isomer. nih.govwikipedia.org The reaction conditions, including the choice of acid catalyst and solvent, play a crucial role in the efficiency and outcome of the rearrangement.

| Reaction Type | Typical Reagents and Conditions | Key Intermediate(s) | Major Product(s) | Reference(s) |

| Aza-Piancatelli Rearrangement | Lewis or Brønsted acids (e.g., Dy(OTf)₃, Sc(OTf)₃, Phosphomolybdic acid), Acetonitrile (B52724), 80°C | Furfuryl carbocation, Dienyl cation | trans-4-Amino-5-substituted-cyclopent-2-enones | nih.gov |

| Intramolecular Aza-Piancatelli Rearrangement | PPh₃/Diethyl azodicarboxylate (DEAD) or Lewis acids | Furfuryl carbocation, Dienyl cation | 1-Azaspirocyclic compounds | nih.gov |

Transformations at the Methylene (B1212753) Linker

The methylene group connecting the furan ring and the carbamate nitrogen in this compound serves as a point for various chemical modifications, although it is generally less reactive than the furan moiety itself. Transformations at this position typically require specific reagents to achieve oxidation, reduction, or functionalization.

Oxidation: The oxidation of the methylene linker to a carbonyl group (an amide) is a potential transformation. This would convert the furfurylamine derivative into a furan-2-carboxamide derivative. Such oxidations can often be achieved using strong oxidizing agents. The reactivity of the methylene group is enhanced by its position adjacent to both the electron-rich furan ring and the nitrogen atom. While specific examples for this compound are not prevalent in the literature, general methods for the oxidation of activated methylene groups adjacent to aromatic systems could be applicable. google.comnih.gov

Functionalization: Direct functionalization of the methylene bridge, for instance, through substitution reactions, can be challenging due to the stability of the C-H bonds. However, radical-based or metal-catalyzed C-H activation strategies could potentially introduce substituents at this position. The specifics of such transformations would be highly dependent on the chosen catalytic system and reaction conditions.

| Transformation Type | Potential Reagents and Conditions | Expected Product(s) | Note | Reference(s) |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | tert-butyl N-(furan-2-carbonyl)carbamate | Based on general principles of methylene oxidation adjacent to activating groups. google.comnih.gov | |

| C-H Functionalization | Metal catalysts (e.g., Pd, Rh) with appropriate directing groups and oxidants | Substituted methylene derivatives | Highly dependent on the development of specific methodologies for this substrate. |

It is important to note that the reactivity at the methylene linker is often in competition with reactions involving the more labile furan ring, especially under harsh reaction conditions. Therefore, achieving selective transformations at the methylene group requires careful selection of reagents and optimization of the reaction parameters.

Applications of this compound in Pharmaceutical and Agrochemical Research

This compound serves as a versatile scaffold in the landscape of pharmaceutical and agrochemical research. Its unique structural combination of a furan ring, a carbamate linker, and a tert-butyl protecting group presents a foundation for the development of a diverse array of bioactive molecules. Researchers have leveraged this scaffold to explore novel therapeutic agents with a wide range of potential applications, from anti-inflammatory and antimicrobial to anti-cancer and antiviral compounds.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of tert-butyl N-(furan-2-ylmethyl)carbamate, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, the large singlet corresponding to the nine equivalent protons of the tert-butyl group is a characteristic feature. The protons on the furan (B31954) ring appear as distinct multiplets, and the methylene (B1212753) protons adjacent to the nitrogen and the furan ring show a characteristic doublet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the distinct carbons of the furan ring.

Below is a table summarizing typical NMR data for this compound.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Assignment |

| 7.35 | (m, 1H, furan-H) | 156.0 | C=O (carbamate) |

| 6.31 | (m, 1H, furan-H) | 152.4 | C (furan) |

| 6.21 | (m, 1H, furan-H) | 142.0 | C (furan) |

| 4.90 | (br s, 1H, NH) | 110.3 | CH (furan) |

| 4.29 | (d, 2H, CH₂) | 107.0 | CH (furan) |

| 1.46 | (s, 9H, t-Bu) | 79.3 | C (quaternary, t-Bu) |

| 38.4 | CH₂ | ||

| 28.4 | CH₃ (t-Bu) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₅NO₃, the expected monoisotopic mass is approximately 197.1052 g/mol .

Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation analysis can provide further structural confirmation. A common fragmentation pathway involves the loss of the tert-butyl group or the entire tert-butoxycarbonyl (Boc) group.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 198.1125 | Protonated molecule |

| [M+Na]⁺ | 220.0944 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 142.0549 | Loss of isobutylene (B52900) |

| [C₅H₅O-CH₂-NH₃]⁺ | 98.0599 | Furfurylamine (B118560) cation after loss of Boc group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a strong absorption band for the carbamate (B1207046) carbonyl (C=O) stretching, typically observed around 1680-1700 cm⁻¹. Another significant feature is the N-H stretching vibration, which usually appears as a sharp peak in the region of 3300-3400 cm⁻¹. The C-O stretching of the ester and the C-H stretching of the alkyl and furan groups are also identifiable.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (carbamate) | ~3350 |

| C-H Stretch (sp²) | ~3100 |

| C-H Stretch (sp³) | ~2980 |

| C=O Stretch (carbamate) | ~1690 |

| C-O Stretch | ~1160 |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying byproducts and impurities.

Typically, reversed-phase HPLC is used, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The compound is detected by its UV absorbance, usually monitored at a wavelength where the furan ring absorbs, such as 220 nm. A purity assessment by HPLC will show a major peak corresponding to the product, and the percentage purity can be calculated from the relative peak areas.

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography purification.

For this compound, a common TLC setup involves a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297), as the mobile phase. The starting materials (e.g., furfurylamine) and the product will have different retention factors (Rf values), allowing for easy visualization of the reaction's progression. The spots can be visualized under UV light or by staining with a suitable reagent like potassium permanganate (B83412). For instance, in a 3:1 hexane/ethyl acetate system, the product would be expected to have a moderate Rf value, well-separated from the more polar starting amine.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. The primary goal is to predict the binding mode and affinity, often represented by a scoring function. This information is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific molecular docking studies for tert-butyl N-(furan-2-ylmethyl)carbamate have not been detailed in the reviewed literature, research on other furan-containing molecules demonstrates the utility of this approach. For instance, studies on novel furan-azetidinone hybrids as potential inhibitors of E. coli have utilized molecular docking to investigate their binding on various antibacterial targets like DNA gyrase and enoyl reductase ijper.org. In such studies, ligands are ranked based on their docking scores (e.g., GlideScore) and binding energies, which estimate the strength of the ligand-receptor interaction ijper.orgjbcpm.com.

Interactions commonly observed in docking studies involving furan (B31954) derivatives include:

Pi-pi stacking: The aromatic furan ring can interact with aromatic residues like Phenylalanine (PHE) and Tyrosine (TYR) in the protein's active site ijper.org.

Hydrogen bonding: The carbamate (B1207046) group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is capable of forming crucial hydrogen bonds with amino acid residues, anchoring the ligand in the binding pocket.

The typical data generated from a molecular docking study is illustrated in the table below, using hypothetical data based on common findings for similar compounds.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| E. coli Enoyl Reductase | Furan-azetidinone 4e | -9.195 | TYR 146, PHE 94 | π-π stacking |

| E. coli MurB | Thiazolidine 5b | -8.5 | TYR 157, LYS 261, SER 228 | Hydrogen Bond |

| C. albicans Lanosterol 14α-demethylase | Thiazolidine 5k | -9.2 | Heme group | Ionizable Interaction |

This table is illustrative and based on data for related furan derivatives from cited literature ijper.orgmdpi.com.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity by analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Specific DFT calculations for this compound are not prominently featured in available research. However, studies on other furan derivatives and carbamates utilize these methods extensively researchgate.netresearchgate.net. For example, DFT calculations have been used to determine the HOMO-LUMO energies and map the electron density surfaces of various bioactive molecules researchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of intramolecular charge transfer researchgate.net.

Key electronic properties derived from QM calculations include:

HOMO Energy: Relates to the electron-donating ability of a molecule.

LUMO Energy: Relates to the electron-accepting ability of a molecule.

Energy Gap (ΔE): Indicates chemical reactivity.

Dipole Moment (μ): Measures the polarity of the molecule.

Electrostatic Potential (ESP): Maps charge distributions and predicts sites for electrophilic and nucleophilic attack.

The following table presents typical quantum chemical descriptors calculated using DFT, with example values drawn from studies on related compounds.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Furan Derivatives digitaloceanspaces.com | -5.9 to -6.8 | -0.9 to -2.1 | 4.4 to 5.2 | 1.8 to 6.5 |

| Carbamate Derivatives plos.org | Varies | Varies | Varies | Varies |

Note: ELUMO is a descriptor that has shown correlation with the biological activity of carbamate derivatives in QSAR studies plos.org.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. Since a molecule's conformation can significantly influence its biological activity, understanding its preferred shapes is essential. Molecular Dynamics (MD) simulations complement this by providing a view of the dynamic behavior of a molecule and its complexes over time, revealing the stability of ligand-protein interactions predicted by docking.

While no specific conformational analysis or MD simulation studies for this compound were identified, these techniques are standard practice in computational drug design. For instance, after docking a series of carbamate derivatives to the acetylcholinesterase (AChE) protein, MD simulations were used to validate the stability of the docked poses over a 100-nanosecond interval plos.org. Stable trajectory plots from MD simulations confirm that the ligand remains securely in the binding pocket, reinforcing the validity of the docking results plos.org.

Data from such studies often includes:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the system.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions.

Interaction Energy Analysis: Quantifies the energy contributions of different types of interactions (e.g., hydrogen bonds, van der Waals) over time.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govmdpi.com. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives.

There are no specific QSAR models published for a series of this compound derivatives. However, QSAR studies have been successfully applied to both carbamates and furan-containing molecules for various biological activities.

Carbamate QSAR: A study on carbamate anticonvulsants identified five crucial structural descriptors that could predict biological activity with 85-90% accuracy nih.gov. Another QSAR model for carbamate-based inhibitors of acetylcholinesterase found that descriptors like the Connolly accessible area, percentage of Hydrogen atoms (H%), and ELUMO had a high correlation with inhibitory activity plos.org.

Furan Derivatives QSAR: 3D-QSAR studies (CoMFA and CoMSIA) on diacylurea derivatives containing a furan moiety have produced models with strong predictive ability for insecticidal activity sioc-journal.cn. Another study on furan derivatives as corrosion inhibitors used quantum chemical properties like EHOMO, ELUMO, and dipole moment to build a predictive QSPR (Quantitative Structure-Property Relationship) model digitaloceanspaces.com.

The development of a QSAR model typically involves calculating a wide range of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation plos.org. An example of a generic QSAR equation is:

pIC₅₀ = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where pIC₅₀ represents biological activity, and the descriptors can be electronic (e.g., ELUMO), steric (e.g., Molar Refractivity), or topological indices plos.orgresearchgate.net.

The table below lists molecular descriptors frequently found to be significant in QSAR studies of related compound classes.

| QSAR Study Subject | Significant Descriptors | Statistical Metric (R²) | Reference |

| Carbamate Anticonvulsants | 5 structural descriptors | N/A | nih.gov |

| Carbamate AChE Inhibitors | Connolly accessible area, H%, ELUMO | 0.86 | plos.org |

| Furan Diacylurea Derivatives | Steric and H-bonding donor fields (CoMSIA) | 0.84 | sioc-journal.cn |

| Furan Corrosion Inhibitors | EHOMO, ELUMO, Dipole Moment, etc. | 0.97 | digitaloceanspaces.com |

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Carbamate (B1207046) Synthesis

The synthesis of carbamates, including tert-butyl N-(furan-2-ylmethyl)carbamate, is undergoing a significant transformation driven by the principles of green chemistry. Historically, carbamate synthesis relied on hazardous reagents such as phosgene (B1210022) and its derivatives. researchgate.net Future research is focused on developing safer and more sustainable alternatives.

Key innovations include:

Carbon Dioxide (CO2) as a C1 Source : A major area of research is the use of CO2 as a non-toxic, abundant, and inexpensive building block for carbamate synthesis. psu.edursc.org This approach avoids the use of highly toxic phosgene. psu.edu Catalytic systems, often employing basic catalysts, enable the reaction of amines, alcohols, and CO2 under mild conditions to produce carbamates. psu.edursc.org

Urea (B33335) as a Carbonyl Source : Another green alternative involves using urea as a substitute for phosgene. rsc.org Research has demonstrated effective routes for synthesizing N-substituted carbamates from amines, urea, and alcohols over reusable heterogeneous catalysts like TiO2–Cr2O3/SiO2, achieving high yields. rsc.org

Phosgene-Free Rearrangement Reactions : Green oxidation processes are being developed to facilitate Hofmann rearrangements. For instance, the oxidation of amides using reagents like oxone and potassium chloride can generate isocyanate intermediates in situ, which are then trapped by alcohols to form carbamates without isolating the hazardous isocyanate. nih.gov

These phosgene-free methods represent a significant step towards environmentally benign chemical manufacturing.

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Direct CO2 Utilization | Amine, Alcohol, CO2, Basic Catalyst | Avoids toxic phosgene; utilizes a greenhouse gas. | psu.edursc.org |

| Urea-based Synthesis | Amine, Alcohol, Urea, Heterogeneous Catalyst | Uses a safe, solid carbonyl source; catalyst can be reused. | rsc.org |

| Green Hofmann Rearrangement | Amide, Oxone, KCl, Alcohol | One-pot process; avoids isolation of hazardous intermediates. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of furan-derived carbamates is poised to benefit significantly from the integration of flow chemistry and automation. researchgate.net Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, higher yields, and improved product purity. researchgate.netnih.govacs.org

Future developments in this area include:

Automated High-Throughput Screening : Flow chemistry platforms enable rapid screening and optimization of reaction conditions, reducing development time and costs. researchgate.netacs.org

Enhanced Safety : By minimizing the volume of hazardous reagents and reactive intermediates at any given time, flow reactors significantly improve the safety profile of chemical processes. acs.org This is particularly relevant for reactions that might be too dangerous to scale up in batch mode.

AI and Machine Learning Integration : The future of chemical synthesis lies in the digitalization of chemistry. rsc.org Automated flow platforms integrated with artificial intelligence (AI) and machine learning algorithms can predict optimal reaction conditions, suggest novel synthetic pathways, and even conduct experiments autonomously, accelerating the discovery of new molecules and processes. researchgate.netrsc.org These systems can create digital "recipes" for target compounds, ensuring high reproducibility. nih.gov

The combination of computer-aided synthesis planning with automated flow systems represents a paradigm shift, moving towards more efficient, data-driven, and accessible chemical manufacturing. mit.edu

Exploration of Novel Catalytic Systems for Furan (B31954) and Carbamate Functionalization

Advances in catalysis are crucial for unlocking the full potential of this compound. Research is focused on developing novel catalysts for both the synthesis of the carbamate and the selective functionalization of the furan ring.

Catalysis for Green Carbamate Synthesis : As mentioned, catalysts are central to green synthesis routes. Systems like cesium carbonate for CO2-based methods and mixed oxides for urea-based methods are examples of ongoing research. psu.edursc.org Future work will likely focus on developing more active, selective, and durable catalysts that can operate under even milder conditions.

Catalytic C-H Functionalization of Furans : The furan ring possesses C-H bonds that are challenging to functionalize selectively, especially given the ring's sensitivity to harsh conditions like strong acids or oxidants. researchgate.net A major research frontier is the development of transition-metal-catalyzed C-H functionalization methods that can modify the furan core directly and with high precision. researchgate.net This would allow for the direct elaboration of the furan scaffold in molecules like this compound, opening up new avenues for creating complex derivatives.

Non-Noble Metal Catalysts : To improve the sustainability and cost-effectiveness of furan chemistry, there is a growing interest in replacing precious metal catalysts (like palladium) with catalysts based on more abundant and less expensive non-noble metals such as iron, cobalt, nickel, and copper for processes like hydrogenation and upgrading of furan derivatives. frontiersin.org

Expansion into Materials Science and Supramolecular Chemistry Applications

The furan component of this compound makes it a valuable building block for renewable materials. researchgate.net Furan-based monomers can be derived from abundant biomass, offering a sustainable alternative to fossil fuel-based feedstocks. rsc.org

Emerging research directions include:

Renewable Polymers : Furan derivatives are being actively investigated for the synthesis of a wide range of polymers, including polyesters, polyamides, and thermosets. researchgate.netrsc.org For example, 2,5-furandicarboxylic acid (FDCA), a related furan platform chemical, is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polymer with superior barrier properties to petroleum-based PET, making it ideal for packaging applications. researchgate.netmdpi.com

Self-Healing and Reversible Materials : The furan ring can participate in reversible Diels-Alder reactions. This unique reactivity is being harnessed to create smart materials, such as self-healing polymers and recyclable thermosets. The incorporation of furan-carbamate structures into polymer backbones could lead to materials with novel responsive properties.

Supramolecular Assemblies : The functional groups present in furan-derived carbamates can participate in non-covalent interactions like hydrogen bonding. This opens up possibilities in supramolecular chemistry for designing complex, self-assembling architectures for applications in sensing, catalysis, and drug delivery.

| Application Area | Key Furan Property | Example Material Type | Reference |

|---|---|---|---|

| Sustainable Packaging | Renewable origin, barrier properties | Polyesters (e.g., PEF) | researchgate.netmdpi.com |

| Smart Materials | Reversible Diels-Alder reactivity | Self-healing polymers, recyclable thermosets | N/A |

| Advanced Composites | Thermosetting potential | Bio-based resins and composites | rsc.org |

Discovery of Undiscovered Biological Activities and Therapeutic Applications for furan-derived carbamates

The furan ring is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide spectrum of pharmacological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netwisdomlib.orgutripoli.edu.ly Similarly, the carbamate motif is a crucial functional group in many commercial drugs and pesticides. nih.gov The combination of these two moieties in furan-derived carbamates presents a promising scaffold for the discovery of new therapeutic agents. ijabbr.com

Future research will likely focus on:

Broad Pharmacological Screening : Systematic screening of libraries of furan-derived carbamates against a wide range of biological targets. Research has shown that even minor structural modifications to the furan ring can lead to significant changes in biological activity, suggesting vast potential for discovering novel drug candidates. scispace.com

Development of Novel Agrochemicals : The carbamate structure is prominent in fungicides. nih.gov New furan-derived carbamates could be developed as next-generation "green" pesticides that are more effective and environmentally benign.

Targeted Drug Design : Investigating the potential of these compounds to interact with specific biological targets like enzymes or receptors. ijabbr.com By modifying the substituents on the furan ring and the carbamate nitrogen, medicinal chemists can fine-tune the molecule's properties to design potent and selective drugs for various diseases, including cancer, infectious diseases, and neurological disorders. utripoli.edu.lyijabbr.com

常见问题

Q. What are the optimal synthetic routes for tert-butyl N-(furan-2-ylmethyl)carbamate?

The compound is typically synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A primary amine (e.g., furan-2-ylmethylamine) reacts with Boc₂O in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with a base such as triethylamine (TEA) to neutralize byproducts. Reaction completion is monitored via TLC or NMR .

| Solvent | Base | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| DCM | TEA | 4–6 | 75–85 |

| THF | DMAP | 6–8 | 65–75 |

Q. How is this compound characterized?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl) and furan ring protons (δ ~6.3–7.4 ppm).

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] for CHNO).

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., spirocyclic analogs in ) .

Q. What are the primary applications in medicinal chemistry?

The compound serves as:

- A protecting group for amines in peptide synthesis.

- An intermediate for bioactive molecules targeting enzymes (e.g., kinases) or receptors .

Advanced Research Questions

Q. How can contradictory biological activity data for analogs be resolved?

Discrepancies in activity (e.g., enzyme inhibition vs. non-specific binding) may arise from:

- Impurity profiles : Use HPLC to verify purity (>95%).

- Solvent effects : Compare activity in DMSO vs. aqueous buffers.

- Assay conditions : Optimize pH, temperature, and cofactors. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize regioselectivity in furan-ring functionalization?

To modify the furan moiety (e.g., electrophilic substitution):

- Directing groups : Install electron-withdrawing groups (e.g., acetyl) at C3 to enhance C5 reactivity.

- Catalysis : Use Lewis acids (e.g., BF) or transition metals (Pd, Cu) for cross-coupling at specific positions. Computational modeling (DFT) predicts reactive sites based on frontier molecular orbitals .

Q. How does the Boc group influence stability under acidic vs. basic conditions?

- Acidic Hydrolysis : The Boc group cleaves rapidly in TFA/DCM (1:1) at 0°C, releasing the free amine.

- Basic Conditions : Stable in aqueous NaOH (pH < 10) but degrades at higher pH. Stability studies using H NMR or IR track deprotection kinetics .

Methodological Challenges

Q. What experimental precautions mitigate hazards during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (DCM, THF).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Waste Disposal : Neutralize acidic byproducts before disposal. Refer to SDS for hazard-specific protocols (e.g., ) .

Q. How to address low yields in large-scale Boc protection reactions?

- Solvent Choice : Switch from THF to DCM for better solubility.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate reaction rates.

- Workup : Use aqueous washes (NaHCO) to remove unreacted Boc₂O.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。